Butonitazene

Opioid Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship (SAR)

Butonitazene is a Schedule I synthetic opioid analytical reference standard (≥98% purity, crystalline solid) defined by its n-butoxy alkoxy chain—the critical structural determinant of nitazene pharmacology. Its 3.9-fold lower MOR binding affinity (Ki = 53.1 nM) vs. Isotonitazene, 16.7-fold lower functional potency vs. Etonitazene, and near-complete CYP2D6-dependent metabolism (99% depletion in 30 min) position it as an essential lower-bound comparator for SAR studies and a selective probe substrate for pharmacogenetic metabolism assays. Intended exclusively for research and forensic applications.

Molecular Formula C24H32N4O3
Molecular Weight 424.5 g/mol
CAS No. 95810-54-1
Cat. No. B3025780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButonitazene
CAS95810-54-1
Molecular FormulaC24H32N4O3
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3
InChIKeyUZZPOLCDCVWLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butonitazene (CAS 95810-54-1) Procurement: Core Identity and Analytical Reference Grade


Butonitazene (CAS 95810-54-1), also known as butoxynitazene, is a synthetic opioid belonging to the 2-benzylbenzimidazole ("nitazene") class [1]. Characterized by an n-butoxy alkoxy chain, it functions as a potent μ-opioid receptor (MOR) agonist [2]. The compound is primarily available as an analytical reference standard (≥98% purity) supplied as a crystalline solid , intended exclusively for research and forensic applications .

Why Generic Nitazene Substitution is Scientifically Invalid: The Case of Butonitazene


In-class substitution of nitazene analogs for procurement or research is scientifically unsound due to structure-dependent variations in pharmacology. While the benzimidazole scaffold is shared, the length of the alkoxy side chain (e.g., methoxy, ethoxy, propoxy, isopropoxy, butoxy) is a critical determinant of potency at the μ-opioid receptor (MOR) and downstream functional effects [1]. Specifically, increasing chain length from methyl to butyl leads to a stepwise decrease in MOR binding affinity [2]. Consequently, functional potency in vitro and in vivo does not scale linearly with chain length [3]; substituting Butonitazene (butoxy) for an analog like Etonitazene (ethoxy) introduces a quantifiable and significant difference in experimental outcomes [4].

Butonitazene (CAS 95810-54-1) vs. Analogs: A Quantitative Evidence Guide for Scientific Procurement


Quantitative Differentiation 1: MOR Binding Affinity (Ki) vs. Alkoxy Chain Length

Butonitazene's μ-opioid receptor (MOR) binding affinity, measured by Ki in rat brain membranes, is demonstrably lower than that of its shorter-chain analog, Isotonitazene. This differentiation arises from the butoxy chain length, which, according to SAR studies, leads to a stepwise decrease in MOR affinity as the alkoxy chain extends from methyl to butyl [1]. A direct head-to-head comparison shows Butonitazene has a Ki of 53.1 nM, whereas Isotonitazene has a Ki of 13.7 nM [2]. This represents a 3.9-fold reduction in MOR binding affinity for Butonitazene.

Opioid Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship (SAR)

Quantitative Differentiation 2: In Vitro Functional Potency (cAMP EC50) and Emax

Functional potency, measured by MOR-mediated inhibition of cAMP accumulation in transfected HEK293 cells, reveals a stark contrast in Butonitazene's profile compared to more potent analogs like Etonitazene [1]. Butonitazene's functional potency (EC50 = 0.50 nM) is 16.7-fold weaker than that of Etonitazene (EC50 = 0.03 nM) [2]. Notably, while several shorter-chain nitazenes are more potent than fentanyl (EC50 = 0.10 nM) in this assay, Butonitazene is 5-fold less potent than fentanyl [3]. Furthermore, Butonitazene exhibits an Emax of 92%, compared to 103% for Etonitazene, indicating a difference in maximal efficacy [2].

cAMP Assay Functional Selectivity MOR Agonism

Quantitative Differentiation 3: In Vivo Antinociceptive Potency (ED50) in Murine Hot-Plate Assay

The in vivo potency of Butonitazene to induce antinociception in mice is substantially lower than that of analogs with shorter alkoxy chains. In the hot-plate assay following subcutaneous administration, Butonitazene's ED50 is 1.4 mg/kg [1]. In contrast, the most potent analog, Etonitazene, has an ED50 of 0.01 mg/kg [2]. This represents a 140-fold difference in in vivo potency, highlighting the dramatic impact of the alkoxy chain on whole-animal pharmacodynamics.

In Vivo Pharmacology Antinociception Behavioral Assay

Quantitative Differentiation 4: In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM) vs. Isotonitazene and Protonitazene

Butonitazene demonstrates a significantly higher rate of metabolic depletion in human liver microsomes (HLM) compared to its structural analogs, Isotonitazene and Protonitazene. The in vitro intrinsic clearance (CLint) for Butonitazene is 309 µL/min/mg protein [1]. This is 1.4-fold greater than Isotonitazene (221 µL/min/mg protein) and 1.4-fold greater than Protonitazene (216 µL/min/mg protein) [2]. For reference, the positive control verapamil had a CLint of 150 µL/min/mg protein, indicating that Butonitazene is rapidly metabolized in this system [1].

Drug Metabolism Hepatic Clearance In Vitro ADME

Quantitative Differentiation 5: CYP2D6-Mediated Depletion Rate vs. Isotonitazene

Butonitazene's metabolism is uniquely dependent on CYP2D6 activity compared to its analogs. In recombinant CYP enzyme assays, CYP2D6 depleted 99% of Butonitazene within 30 minutes of incubation [1]. In contrast, the same enzyme depleted only 72% of Isotonitazene under identical conditions [2]. This 27-percentage-point difference highlights a distinct metabolic pathway for Butonitazene, which is almost exclusively processed by CYP2D6 in this in vitro system, whereas Isotonitazene is less reliant on this pathway [3].

Cytochrome P450 Enzyme Kinetics Pharmacogenomics

Quantitative Differentiation 6: Solubility Profile for In Vitro Assay Formulation

Butonitazene is supplied as a crystalline solid with a defined solubility profile suitable for preparing analytical stock solutions. The compound exhibits solubility of 25 mg/ml in DMF, 20 mg/ml in DMSO, 10 mg/ml in ethanol, and 0.5 mg/ml in a 1:1 DMF:PBS (pH 7.2) mixture . This information is crucial for researchers preparing standard curves or in vitro assay buffers, as it quantifies the compound's behavior in common laboratory solvents and highlights its limited aqueous solubility, which must be managed during experimental design.

Pre-formulation Solubility Analytical Chemistry

Defined Application Scenarios for Butonitazene (CAS 95810-54-1) Based on Quantitative Evidence


Scenario 1: Reference Standard for Analytical Toxicology and Forensic Confirmation

Based on its defined solubility in DMSO, DMF, and ethanol and its confirmed structure via mass spectrometry , Butonitazene (Item No. 30278) is an essential analytical reference standard for the qualitative and quantitative confirmation of this specific nitazene analog in seized drug materials and biological specimens. The rapid metabolism by CYP2D6 [1] underscores the need for this parent compound standard to accurately identify the original substance in forensic casework, as metabolite profiles alone may be ambiguous. Procurement ensures traceability to a certified analytical standard for method validation and instrument calibration.

Scenario 2: Comparative In Vitro Pharmacology for Alkoxy Chain SAR Studies

The 3.9-fold lower MOR binding affinity (Ki = 53.1 nM) compared to Isotonitazene (13.7 nM) and the 16.7-fold lower functional potency (cAMP EC50 = 0.50 nM) compared to Etonitazene (0.03 nM) [2] position Butonitazene as a critical comparator for structure-activity relationship (SAR) studies. Researchers investigating the role of the alkoxy chain length on opioid receptor pharmacology can use Butonitazene to establish the lower bound of potency for the n-alkyl series (methyl to butyl), providing a key data point to understand the non-linear relationship between chain length and biological activity [3].

Scenario 3: In Vitro Metabolism Studies Focused on CYP2D6 Polymorphisms

Butonitazene's near-complete (99%) depletion by CYP2D6 after 30 minutes [1] makes it an ideal probe substrate for in vitro studies examining the impact of CYP2D6 genetic variants on the metabolism of synthetic opioids. The 27-percentage-point difference in depletion compared to Isotonitazene (72%) [1] provides a clear differential signal for researchers using recombinant CYP panels or genotyped human liver microsomes to model inter-individual variability in drug metabolism and potential toxicity [4]. This application is directly supported by quantitative evidence of CYP2D6's predominant role.

Scenario 4: Reference for In Vivo Behavioral Studies of Attenuated Opioid Potency

With an in vivo antinociceptive ED50 of 1.4 mg/kg in mice, which is 140-fold less potent than Etonitazene [2], Butonitazene serves as a reference compound for studying the behavioral effects of a lower-potency nitazene. Its use in comparative studies with more potent analogs like Etonitazene and fentanyl allows researchers to dissect the relationship between in vitro functional potency and in vivo pharmacodynamics, including locomotor and hypothermic effects [3]. Procurement of this specific compound is necessary to replicate and extend published in vivo findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butonitazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.